molecular formula C17H24N6O B2738827 N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-(m-tolyl)acetamide CAS No. 2034413-55-1

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-(m-tolyl)acetamide

Cat. No.: B2738827
CAS No.: 2034413-55-1
M. Wt: 328.42
InChI Key: QUKUAUJCHFCKOR-UHFFFAOYSA-N
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Description

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-(m-tolyl)acetamide is a synthetic organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring substituted with dimethylamino groups and an acetamide moiety attached to a tolyl group

Preparation Methods

The synthesis of N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-(m-tolyl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4,6-dichloro-1,3,5-triazine and m-tolylacetic acid.

    Reaction Conditions: The 4,6-dichloro-1,3,5-triazine is reacted with dimethylamine under controlled conditions to introduce the dimethylamino groups at the 4 and 6 positions of the triazine ring.

    Formation of Acetamide: The resulting intermediate is then reacted with m-tolylacetic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final acetamide product.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-(m-tolyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The triazine ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted triazine derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings.

Scientific Research Applications

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-(m-tolyl)acetamide has found applications in various scientific research fields:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-(m-tolyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The triazine ring and dimethylamino groups play a crucial role in binding to these targets, leading to modulation of biological pathways. The exact pathways and molecular targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-(m-tolyl)acetamide can be compared with other triazine derivatives, such as:

    N-(4,6-dimethylamino-1,3,5-triazin-2-yl)-2-phenylacetamide: Similar structure but with a phenyl group instead of a tolyl group.

    N-(4,6-dimethylamino-1,3,5-triazin-2-yl)-2-(p-tolyl)acetamide: Similar structure but with a p-tolyl group instead of an m-tolyl group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-2-(3-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N6O/c1-12-7-6-8-13(9-12)10-15(24)18-11-14-19-16(22(2)3)21-17(20-14)23(4)5/h6-9H,10-11H2,1-5H3,(H,18,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUKUAUJCHFCKOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NCC2=NC(=NC(=N2)N(C)C)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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